



Application Notes and Protocols: A Guide to Synthesizing a DNP-PEG-VHL PROTAC

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Compound of Interest		
Compound Name:	DNP-NH-PEG4-C2-Boc	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The von Hippel-Lindau (VHL) E3 ligase is a commonly used and effective component in PROTAC design.[2] This document provides detailed application notes and protocols for the synthesis of a PROTAC by linking **DNP-NH-PEG4-C2-Boc** to a VHL ligand.

The synthesis involves a two-step process: first, the deprotection of the Boc (tert-butyloxycarbonyl) group from the **DNP-NH-PEG4-C2-Boc** linker to expose a primary amine. Second, the resulting amine-functionalized linker is coupled to a VHL ligand possessing a carboxylic acid functionality via an amide bond formation. This guide provides detailed experimental procedures, data presentation, and visualizations to aid researchers in the successful synthesis and characterization of their DNP-PEG-VHL PROTAC.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the DNP-PEG-VHL PROTAC. The data is representative of typical yields and purity that can be expected when following the provided protocols.



Table 1: Boc Deprotection of DNP-NH-PEG4-C2-Boc

Parameter	Value	Notes
Starting Material	DNP-NH-PEG4-C2-Boc	Commercially available PROTAC linker.
Reagents	Trifluoroacetic acid (TFA), Dichloromethane (DCM)	Standard conditions for Boc deprotection.
Reaction Time	1-2 hours	Monitored by TLC or LC-MS.
Product	DNP-NH-PEG4-C2-NH2	Primary amine linker ready for conjugation.
Yield	>95%	Typically a high-yielding reaction.
Purity (crude)	>90%	Often used directly in the next step without further purification.

Table 2: Amide Coupling of DNP-NH-PEG4-C2-NH2 to VHL Ligand



Parameter	Value	Notes
Starting Materials	DNP-NH-PEG4-C2-NH2, VHL ligand-COOH	VHL ligand with a terminal carboxylic acid (e.g., VH 032 amide-alkylC2-acid).[3]
Coupling Reagents	HATU, DIPEA, DMF	Common reagents for efficient amide bond formation.
Reaction Time	4-16 hours	Monitored by LC-MS.
Product	DNP-NH-PEG4-C2-NH-CO- VHL	The final PROTAC conjugate.
Yield	40-60%	Variable depending on the specific VHL ligand and reaction conditions.
Purity (after HPLC)	>98%	High purity is achieved through purification by reverse-phase HPLC.

Experimental Protocols

Protocol 1: Boc Deprotection of DNP-NH-PEG4-C2-Boc

This protocol describes the removal of the Boc protecting group from the **DNP-NH-PEG4-C2-Boc** linker to yield the free amine.

Materials:

- DNP-NH-PEG4-C2-Boc
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Round-bottom flask
- Magnetic stirrer



Rotary evaporator

Procedure:

- Dissolve **DNP-NH-PEG4-C2-Boc** in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask.
- To the stirred solution, add TFA in a 1:1 ratio with DCM (v/v).
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, remove the solvent and excess TFA by rotary evaporation.
- The resulting residue, DNP-NH-PEG4-C2-NH2 as a TFA salt, can often be used in the next step without further purification.

Protocol 2: Amide Coupling of DNP-NH-PEG4-C2-NH2 to a VHL Ligand with a Carboxylic Acid

This protocol details the amide bond formation between the deprotected DNP-linker and a VHL ligand containing a carboxylic acid.

Materials:

- DNP-NH-PEG4-C2-NH2 (from Protocol 1)
- VHL ligand with a terminal carboxylic acid (e.g., VH 032 amide-alkylC2-acid)[3]
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (N,N-Dimethylformamide), anhydrous
- Round-bottom flask



- · Magnetic stirrer
- Nitrogen or Argon atmosphere

Procedure:

- In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the VHL ligand with a carboxylic acid (1 equivalent) in anhydrous DMF.
- Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
- In a separate flask, dissolve the DNP-NH-PEG4-C2-NH2 (1.1 equivalents) in a minimal amount of anhydrous DMF.
- Add the solution of the amine linker to the activated VHL ligand solution.
- Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
- Once the reaction is complete, quench the reaction by adding water.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the pure DNP-PEG-VHL PROTAC.

Protocol 3: Purification and Characterization

This protocol outlines the purification of the final PROTAC conjugate by HPLC and its characterization by LC-MS.

Materials:

Crude DNP-PEG-VHL PROTAC



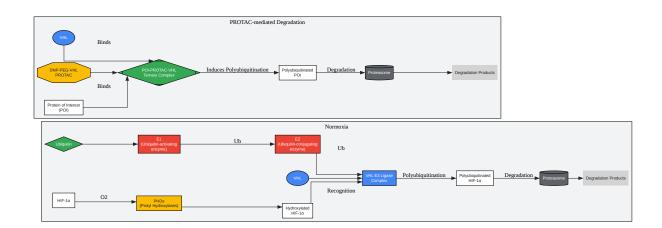
- Reverse-phase HPLC system with a C18 column
- Mobile phase A: 0.1% TFA in water
- Mobile phase B: 0.1% TFA in acetonitrile
- LC-MS system

Procedure:

- Purification:
 - Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
 - Purify the sample by reverse-phase HPLC using a C18 column.
 - Use a gradient of mobile phase B in mobile phase A (e.g., 10-90% B over 30 minutes) to elute the product.
 - Collect the fractions containing the desired product based on the UV chromatogram.
 - Combine the pure fractions and lyophilize to obtain the final product as a solid.
- Characterization:
 - Confirm the identity and purity of the final product by LC-MS.
 - The mass spectrometer will provide the molecular weight of the synthesized PROTAC, confirming the successful conjugation.
 - The purity can be determined from the peak area in the LC chromatogram.

Mandatory Visualization

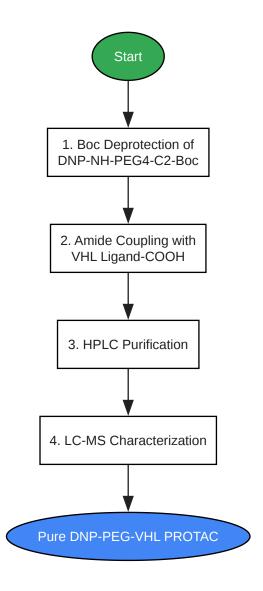




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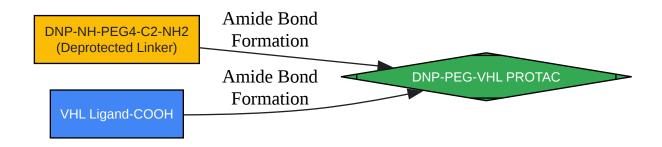
Caption: VHL signaling pathway and PROTAC-mediated degradation.





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Caption: Experimental workflow for DNP-PEG-VHL PROTAC synthesis.



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Caption: Logical relationship of the key reaction components.



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